molecular formula C10H14N2O2S B2449242 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 501662-86-8

1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Katalognummer: B2449242
CAS-Nummer: 501662-86-8
Molekulargewicht: 226.29
InChI-Schlüssel: YTXKTWFHYVYTRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.29. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-hydroxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-6-2-5-12-8-4-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKTWFHYVYTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal conditions for synthesizing 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?

The synthesis of this compound typically involves multi-step reactions, including cyclization of pyrimidine precursors and functional group modifications. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for thioether formation .
  • Temperature control : Reactions are often conducted at 70–80°C under nitrogen to prevent oxidation and ensure regioselectivity .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization steps .
  • Purification : Column chromatography or crystallization is used to isolate the product with >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for the thioxo group (~δ 160-170 ppm in ¹³C NMR) .
  • HRMS : Validates molecular formula accuracy, particularly for distinguishing isomers .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

Q. How does pH affect the stability of this compound during storage?

  • Acidic conditions : Protonation of the thioxo group may lead to hydrolysis, reducing stability .
  • Neutral/basic conditions : The compound is more stable, but prolonged exposure to light can cause photodegradation. Storage in amber vials at –20°C is recommended .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Cell viability assays : Use MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thioether moiety for target binding .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Oxidation of thioether : Prevented by conducting reactions under inert atmospheres (N₂/Ar) .
  • Ring-opening of cyclopentane : Controlled by avoiding excessive heating (>100°C) during cyclization .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in fused-ring systems .
  • X-ray crystallography : Definitive structural elucidation resolves regiochemical ambiguities .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate interactions with targets like NF-κB or COX-2 using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization .

Q. How can regioselectivity be controlled during post-synthetic modifications (e.g., introducing nitro groups)?

  • Directing groups : The hydroxypropyl side chain can act as a directing group for electrophilic aromatic substitution at specific positions .
  • Protecting groups : Temporarily protect the thioxo group with benzyl chloride to prevent undesired side reactions .

Q. What strategies optimize bioavailability in preclinical studies?

  • Lipophilicity adjustment : Introduce fluorine atoms or methyl groups to enhance membrane permeability (logP target: 2–3) .
  • Prodrug design : Convert the hydroxypropyl group to an ester for improved absorption, with enzymatic cleavage in vivo .

Q. How does the compound inhibit specific enzymes (e.g., kinases), and what kinetic data validate this?

  • Mechanistic studies : Use stopped-flow kinetics to measure inhibition constants (Ki) and determine competitive/non-competitive binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG) and entropy/enthalpy contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.